molecular formula C6H14ClNO B13888576 (3-Methylpyrrolidin-2-yl)methanol;hydrochloride

(3-Methylpyrrolidin-2-yl)methanol;hydrochloride

Cat. No.: B13888576
M. Wt: 151.63 g/mol
InChI Key: LJVDCHZGALIYPV-UHFFFAOYSA-N
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Description

(3-Methylpyrrolidin-2-yl)methanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a hydroxymethyl group, making it an interesting subject for chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpyrrolidin-2-yl)methanol;hydrochloride typically involves the reaction of 3-methylpyrrolidine with formaldehyde under acidic conditions to form the hydroxymethyl derivative. The reaction is usually carried out in an aqueous medium with hydrochloric acid as the catalyst. The product is then isolated and purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyrrolidin-2-yl)methanol;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylpyrrolidin-2-yl)methanol;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Methylpyrrolidin-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylpyrrolidin-3-yl)methanol;hydrochloride
  • (3-Methylpyrrolidin-2-yl)methanol
  • (2-Methylpyrrolidin-3-yl)methanol

Uniqueness

(3-Methylpyrrolidin-2-yl)methanol;hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(3-methylpyrrolidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-6(5)4-8;/h5-8H,2-4H2,1H3;1H

InChI Key

LJVDCHZGALIYPV-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC1CO.Cl

Origin of Product

United States

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